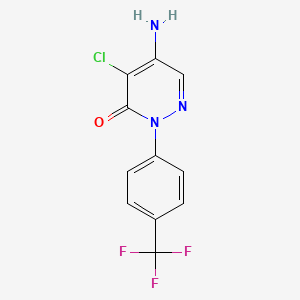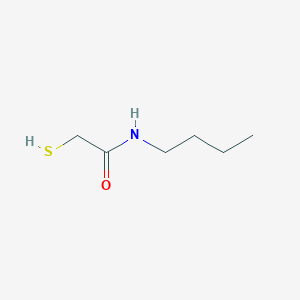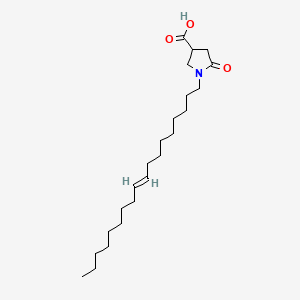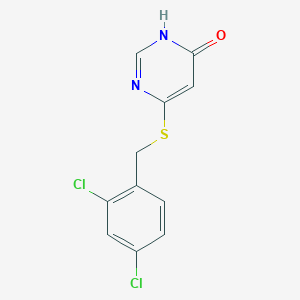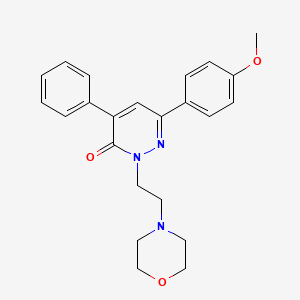
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in pharmaceuticals, agrochemicals, and dyes. This compound is characterized by the presence of hydrazinyl, methyl, and nitro functional groups attached to a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the pyrimidine ring.
Methylation: Addition of a methyl group to the pyrimidine ring.
Hydrazination: Introduction of a hydrazinyl group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions (temperature, pressure), and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Various substitution reactions can occur, especially at the hydrazinyl and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Nitro group oxidation products.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of various pyrimidine derivatives.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to biological molecules.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.
Medicine
Drug Development: Investigated for potential use in drug development, particularly in anticancer and antiviral therapies.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Agrochemicals: Potential use in the development of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can undergo redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione: Similar structure but with an amino group instead of a hydrazinyl group.
6-Hydrazinyl-3-methyl-5-chloropyrimidine-2,4(3h,5h)-dione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione is unique due to the combination of hydrazinyl, methyl, and nitro groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
880-83-1 |
|---|---|
Molekularformel |
C5H7N5O4 |
Molekulargewicht |
201.14 g/mol |
IUPAC-Name |
(6Z)-6-hydrazinylidene-3-methyl-5-nitro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7N5O4/c1-9-4(11)2(10(13)14)3(8-6)7-5(9)12/h2H,6H2,1H3,(H,7,8,12) |
InChI-Schlüssel |
JEXYXVFIUHVCTR-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(=O)C(/C(=N/N)/NC1=O)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=O)C(C(=NN)NC1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
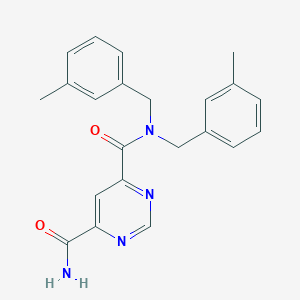

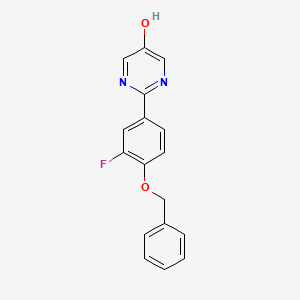
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)

